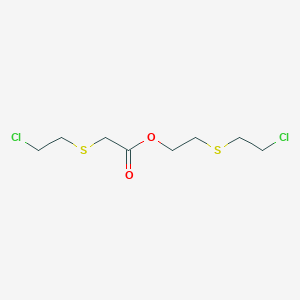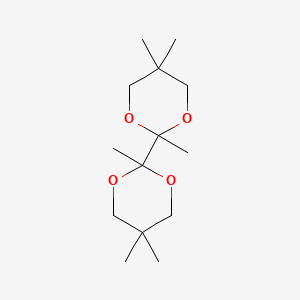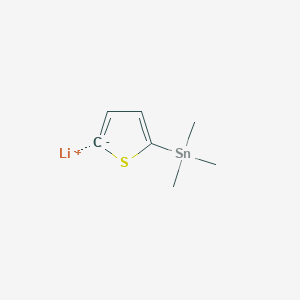
lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane is an organotin compound that features a thiophene ring bonded to a trimethylstannyl group and a lithium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane can be synthesized through several methods. One common approach involves the reaction of a thiophene derivative with a trimethyltin reagent in the presence of a lithium base. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Stille coupling reactions, with solvents like toluene or dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane has several scientific research applications:
Materials Science: Employed in the synthesis of conjugated polymers for electronic and optoelectronic applications.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group and the thiophene ring. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of thiophene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but without the lithium atom.
Tributyl(thiophen-2-yl)stannane: Contains butyl groups instead of methyl groups.
Trimethyl(2-thienyl)stannane: Another thiophene-based organotin compound.
Uniqueness
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane is unique due to the presence of the lithium atom, which can enhance its reactivity and facilitate specific types of chemical reactions.
Propriétés
Numéro CAS |
91509-50-1 |
|---|---|
Formule moléculaire |
C7H11LiSSn |
Poids moléculaire |
252.9 g/mol |
Nom IUPAC |
lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane |
InChI |
InChI=1S/C4H2S.3CH3.Li.Sn/c1-2-4-5-3-1;;;;;/h1-2H;3*1H3;;/q-1;;;;+1; |
Clé InChI |
IOQBOLDLGLSOLO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Sn](C)(C)C1=CC=[C-]S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


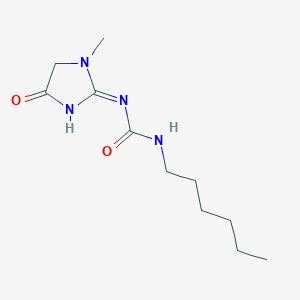
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
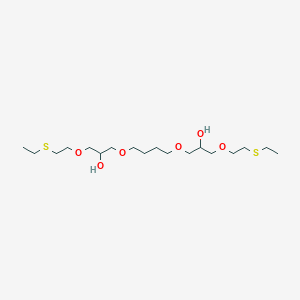
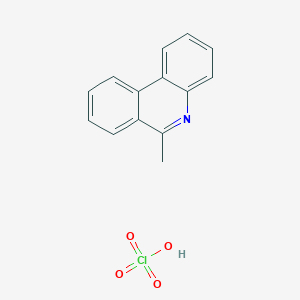
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
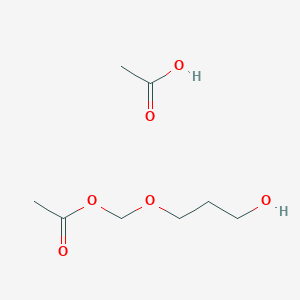
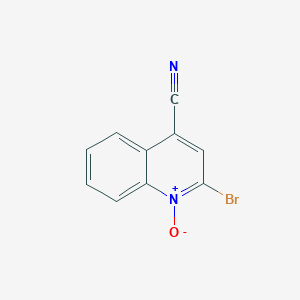
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
